molecular formula ClO3S- B8482658 Chlorosulfate CAS No. 15181-48-3

Chlorosulfate

Cat. No. B8482658
Key on ui cas rn: 15181-48-3
M. Wt: 115.52 g/mol
InChI Key: XTHPWXDJESJLNJ-UHFFFAOYSA-M
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Patent
US04769467

Procedure details

3.0 g of 7-fluoro-2,1,3-benzoxadiazole were dissolved in 10 ml of chloroform and then 11.0 ml of chlorosulfonate at 0° C. were dripped into the solution. After reacting at room temperature for one hour, the solution was stirred and reacted for an additional two hours. Next, the reaction solution was transferred to 200 g of ice water, and extracted with chloroform very quickly. The extract was then water washed and dried with magnesium sulfate before filtering. The filtrate was then reduced pressure concentrated. The remaining extract was subjected to silica gel column chromatography (chloroform as mobile phase; 2 cm×60 cm) in 5 ml fractions. The respective fractions were analyzed using thin layer chromatography (silica gel, chloroform). The fraction having an Rf value of about 0.5 was then collected and reduced pressure concentrated. 4.0 g of a pale brown needle-shaped crystalline substance with a melting point of between 64° and 66° C. were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2=[N:8][O:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[Cl:11][S:12]([O-])(=[O:14])=[O:13]>C(Cl)(Cl)Cl>[Cl:11][S:12]([C:5]1[C:6]2[C:7](=[N:8][O:9][N:10]=2)[C:2]([F:1])=[CH:3][CH:4]=1)(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=CC=2C1=NON2
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
ClS(=O)(=O)[O-]
Step Three
Name
ice water
Quantity
200 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
reacted for an additional two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform very quickly
WASH
Type
WASH
Details
water washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
before filtering
CONCENTRATION
Type
CONCENTRATION
Details
reduced pressure concentrated
EXTRACTION
Type
EXTRACTION
Details
The remaining extract
CUSTOM
Type
CUSTOM
Details
was then collected
CONCENTRATION
Type
CONCENTRATION
Details
reduced pressure concentrated
CUSTOM
Type
CUSTOM
Details
4.0 g of a pale brown needle-shaped crystalline substance with a melting point of between 64° and 66° C. were obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClS(=O)(=O)C1=CC=C(C2=NON=C21)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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